

A Technical Guide to Tolfenamic Acid-d4: Commercial Availability, and Research Applications

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Compound of Interest

Compound Name: Tolfenamic Acid-d4

Cat. No.: B602583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tolfenamic Acid-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial suppliers, availability, and key experimental applications. **Tolfenamic Acid-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Tolfenamic Acid in biological samples.^{[1][2]} Beyond its role as an internal standard, the unlabelled Tolfenamic Acid has demonstrated significant anti-cancer properties, which will also be explored through detailed experimental protocols and signaling pathway diagrams.

Commercial Suppliers and Availability of Tolfenamic Acid-d4

Tolfenamic Acid-d4 is readily available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following tables summarize the key information for sourcing this compound.

Table 1: Commercial Supplier Information for **Tolfenamic Acid-d4**

Supplier	Product Name	Catalog Number	CAS Number
Cayman Chemical	Tolfenamic Acid-d4	10008544	1246820-82-5
C/D/N Isotopes	Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4)	D-7725	1246820-82-5
MedChemExpress	Tolfenamic acid-d4	HY-14619S	1246820-82-5
LGC Standards	Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4)	TRC-T544752-10MG	1246820-82-5
Veeprho	Tolfenamic Acid-D4	VPH-IMP-1341	1246820-82-5
Axios Research	Tolfenamic Acid-d4	AR-T02530	1246820-82-5
VIVAN Life Sciences	Tolfenamic Acid-d4	VLCS-01574	1246820-82-5
Pharmaffiliates	Tolfenamic Acid-d4	PA STI 083620	1246820-82-5
GlpBio	Tolfenamic Acid-d4	GC45965	1246820-82-5
Fisher Scientific	Tolfenamic-d4 Acid (benzoic-3,4,5,6-d4), CDN	NC1310863	1246820-82-5

Table 2: Product Specifications for **Tolfenamic Acid-d4**

Supplier	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Standard Unit Sizes	Price (USD)
Cayman Chemical	C ₁₄ H ₈ D ₄ CIN O ₂	265.7	≥99% deuterated forms (d1-d4)	1 mg, 5 mg, 10 mg	Request Quote
C/D/N Isotopes	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	98 atom % D	5 mg, 10 mg	\$242 (5mg), \$404 (10mg) [3]
MedChemExpress	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	Not Specified	1 mg, 5 mg, 10 mg	Request Quote
LGC Standards	C ₁₄ D ₄ H ₈ CIN O ₂	265.728	Not Specified	10 mg	Request Quote
Veeprho	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	Not Specified	Not Specified	Request Quote
Axios Research	C ₁₄ H ₈ CINO ₂ D ₄	265.73	Not Specified	Not Specified	Request Quote
VIVAN Life Sciences	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	Not Specified	Not Specified	Request Quote
Pharmaffiliates	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	Not Specified	Not Specified	Request Quote
GlpBio	C ₁₄ H ₈ D ₄ CIN O ₂	265.73	Not Specified	1 mg, 5 mg, 10 mg	Request Quote
Fisher Scientific	C ₁₄ H ₈ D ₄ CIN O ₂	Not Specified	Not Specified	5 mg	Request Quote

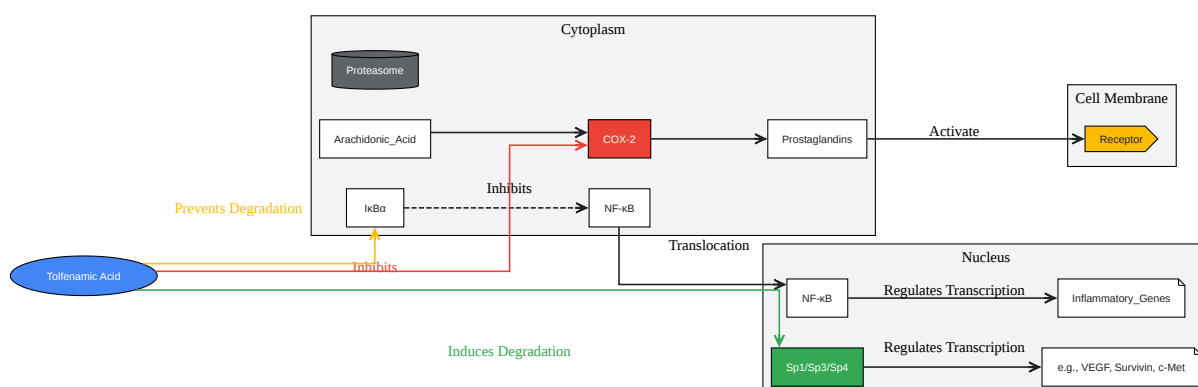
Core Mechanism of Action of Tolfenamic Acid

Tolfenamic acid exerts its biological effects through multiple mechanisms, primarily as a non-steroidal anti-inflammatory drug (NSAID). Its anti-cancer properties, however, appear to stem from both COX-dependent and independent pathways.

Tolfenamic acid is a known inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] It shows a preferential inhibition of COX-2 over COX-1.[5][6] The IC₅₀ value for COX-2 inhibition in LPS-treated canine DH82 monocyte/macrophage cells is 3.53 µg/mL, while the IC₅₀ for COX-1 is greater than 51.2 µg/mL.[5]

A significant aspect of Tolfenamic Acid's anti-cancer activity is its ability to induce the degradation of Specificity protein (Sp) transcription factors, namely Sp1, Sp3, and Sp4.[7][8] These transcription factors are overexpressed in many cancers and regulate the expression of genes involved in cell proliferation, angiogenesis, and apoptosis.[7][8]

Tolfenamic acid has also been shown to suppress the activation of NF-κB, a key transcription factor in inflammatory responses and cancer development.[9] It can inhibit the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[9]



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Caption: Simplified signaling pathways affected by Tolfenamic Acid.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving Tolfenamic Acid, compiled from various research publications.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effect of Tolfenamic Acid on MDA-MB-231 breast cancer cells.[\[10\]](#)

- **Cell Seeding:** Seed 5×10^4 MDA-MB-231 cells per well in a 12-well plate.
- **Treatment:** After 24 hours, treat the cells with varying concentrations of Tolfenamic Acid (e.g., 0, 50, 100 μ M) and incubate for 48 hours.
- **MTT Addition:** Wash the cells twice with phosphate-buffered saline (PBS). Add 500 μ L of MTT solution (1 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add 1 mL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis and can be adapted for use with Tolfenamic Acid-treated cells.

- **Cell Treatment:** Treat cells with the desired concentrations of Tolfenamic Acid for the specified time (e.g., 48 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash them twice with cold PBS.

- **Staining:** Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Transfer 100 μ L of the cell suspension to a new tube. Add 5 μ L of FITC Annexin V and 5 μ L of Propidium Iodide (PI).
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Sp Proteins

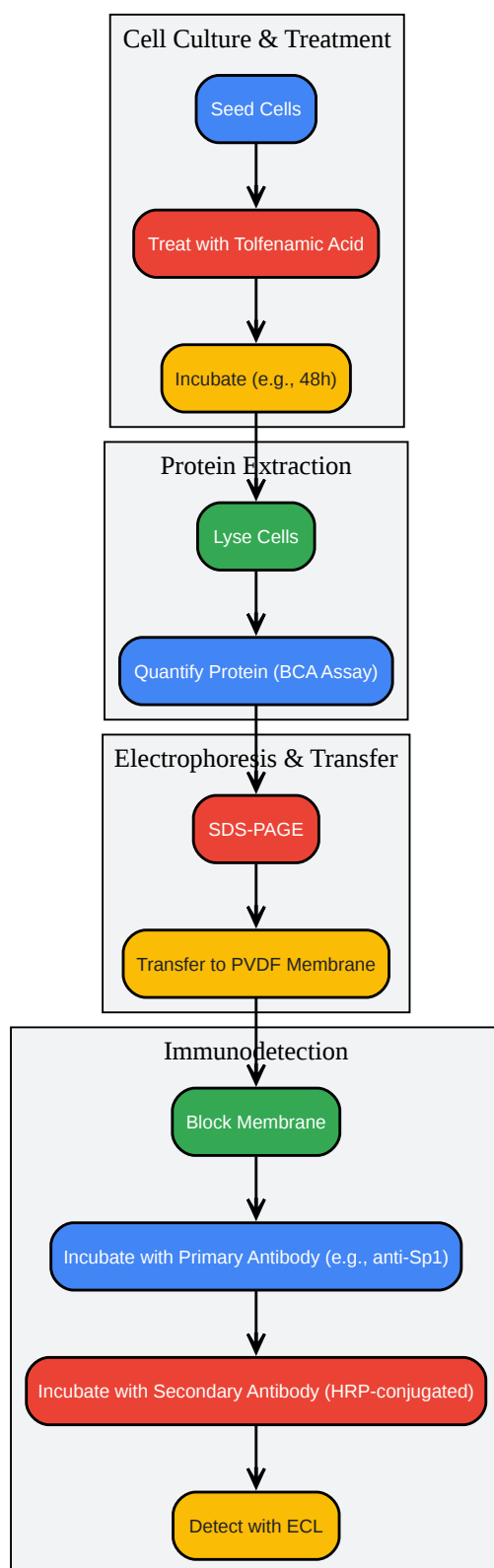
This protocol is based on a study investigating the effect of Tolfenamic Acid on Sp protein degradation in pancreatic cancer cells.[\[7\]](#)

- **Cell Lysis:** Treat cells with Tolfenamic Acid (e.g., 50 μ M) for 48 hours. Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Sp1, Sp3, Sp4, and a loading control (e.g., β -actin or β -tubulin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from a study that established an in vitro assay to determine the differential suppressive activity of NSAIDs on COX-1 and COX-2.[\[11\]](#)

- **Cell Culture:** Use a canine monocyte/macrophage cell line (e.g., DH82) that constitutively expresses COX-1. For the COX-2 assay, induce COX-2 expression by incubating the cells with lipopolysaccharide (LPS).
- **Inhibitor Pre-incubation:** Pre-incubate the cells with various concentrations of Tolfenamic Acid in serum-free medium for 30 minutes.
- **Arachidonic Acid Addition:** Add arachidonic acid to a final concentration of 30 μ M and incubate for another 30 minutes.
- **PGE2 Measurement:** Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
- **IC50 Calculation:** Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 from the dose-response curves.



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Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

Tolfenamic Acid-d4 is a critical tool for researchers requiring a reliable internal standard for the quantification of Tolfenamic Acid. Its commercial availability from a range of suppliers ensures accessibility for the scientific community. Furthermore, the extensive body of research on the unlabeled Tolfenamic Acid provides a strong foundation for investigating its anti-cancer properties. The detailed experimental protocols and an understanding of its molecular mechanisms, as outlined in this guide, will aid researchers in designing and executing robust studies to further explore the therapeutic potential of this compound.

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